Enhancement of PARP10 Selectivity Through Rational C-6 Substitution
The presence of a methyl group at the C-6 position on the 3,4-dihydroisoquinolin-1(2H)-one (dq) scaffold is critical for exploiting a hydrophobic subpocket in PARP10. A directly comparable analog, compound 22 (5-methyl-6-(pyridin-3-yl) dq), demonstrates that C-5 and C-6 substitution yields >10-fold selectivity for PARP10 over other PARP family members [1]. While quantitative IC50 data for the unsubstituted 6-methyl core alone is not available in this study, the class-level inference is that a C-6 alkyl substituent is a key determinant for driving selectivity, in contrast to the unsubstituted dq (1) which acts as a pan-PARP inhibitor scaffold [1][2].
| Evidence Dimension | PARP Family Selectivity |
|---|---|
| Target Compound Data | 6-methyl-3,4-dihydroisoquinolin-1(2H)-one core (implied to enhance selectivity based on SAR of C-6 substituted dq analogs) [1] |
| Comparator Or Baseline | Unsubstituted 3,4-dihydroisoquinolin-1(2H)-one (dq, 1): pan-PARP inhibitor scaffold [2] |
| Quantified Difference | C-6 substituted dq analog (22) achieves >10-fold selectivity for PARP10; baseline unsubstituted dq is non-selective [1] |
| Conditions | Structure-based design and in vitro PARP selectivity panel |
Why This Matters
For drug discovery programs targeting specific PARP isoforms, the C-6 methyl group provides a vector for achieving isoform selectivity unattainable with the unsubstituted core.
- [1] Morgan RK, et al. Rational Design of Cell-Active Inhibitors of PARP10. ACS Med Chem Lett. 2018 Nov 29;10(1):74-79. doi: 10.1021/acsmedchemlett.8b00429. View Source
- [2] Kirby IT, et al. Selective inhibition of PARP10 using a chemical genetics strategy. Bioorg Med Chem Lett. 2015 Jul 17;25(21):4770-3. doi: 10.1016/j.bmcl.2015.07.033. View Source
